Product packaging for 5-(Methylsulfonyl)pyridin-3-amine(Cat. No.:CAS No. 1067530-19-1)

5-(Methylsulfonyl)pyridin-3-amine

Cat. No.: B2927840
CAS No.: 1067530-19-1
M. Wt: 172.2
InChI Key: JGIVFUZYNGOHHY-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Among these, the pyridine (B92270) ring is a particularly prevalent motif. The strategic functionalization of the pyridine ring can dramatically influence a molecule's physicochemical properties and biological interactions.

The subject of this article, 5-(Methylsulfonyl)pyridin-3-amine, is a prime example of a highly functionalized pyridine. The presence of an electron-donating amino group and a potent electron-withdrawing methylsulfonyl group on the same pyridine ring creates a unique electronic environment. This substitution pattern not only influences the reactivity of the pyridine core but also provides multiple points for further chemical modification. The methylsulfonyl group, in particular, can activate the pyridine ring, making it more susceptible to certain types of chemical reactions. This dual functionalization is key to its utility and sets it apart from simpler pyridine derivatives.

Significance as a Versatile Synthon in Contemporary Organic Synthesis

In the field of organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound has proven to be an exceptionally versatile synthon, serving as a foundational building block for a diverse array of more complex molecules. biosynth.com Its utility is particularly notable in the construction of compounds with potential therapeutic applications.

The strategic placement of the amino and methylsulfonyl groups allows for selective and regioselective reactions, enabling chemists to build molecular complexity in a controlled manner. This has led to its use in the synthesis of various classes of compounds, including kinase inhibitors, which are at the forefront of modern cancer therapy and treatment for other diseases. ed.ac.ukgoogle.com The ability to participate in a range of chemical transformations, including coupling reactions and the formation of fused ring systems, underscores its importance as a versatile tool in the drug discovery and development process.

Below are some key physical and chemical properties of this compound:

PropertyValueReference
CAS Number 1067530-19-1 biosynth.com
Molecular Formula C₆H₈N₂O₂S biosynth.com
Molecular Weight 172.21 g/mol biosynth.com
SMILES CS(=O)(=O)C1=CN=CC(=C1)N biosynth.com

Detailed Research Findings

The practical application of this compound as a synthon is best illustrated through specific research examples. Scientists have utilized this compound in various synthetic strategies to create novel molecules with interesting biological profiles.

One notable application is in the synthesis of substituted imidazo[1,2-a]pyridines, a class of compounds known for their broad spectrum of biological activities. For instance, derivatives of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine have been synthesized and evaluated as selective COX-2 inhibitors. nih.govresearchgate.netnih.gov In these studies, the core imidazo[1,2-a]pyridine (B132010) scaffold is constructed using a substituted aminopyridine, and the methylsulfonylphenyl group, which can be introduced via precursors related to this compound, plays a crucial role in the molecule's interaction with the target enzyme.

The following table summarizes the inhibitory activity of a particularly potent derivative synthesized in this research:

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine0.07508.6 nih.govresearchgate.net

Furthermore, the versatility of this synthon is demonstrated in its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds. Research has shown that aminopyridines with a bromo-substituent, which can be precursors to or derived from this compound, can be effectively coupled with various boronic acids to generate a library of novel pyridine derivatives. mdpi.com These derivatives have, in turn, been screened for various biological activities, including anti-thrombolytic and biofilm inhibition properties. mdpi.com

The table below provides an example of a derivative synthesized via a Suzuki cross-coupling reaction and its reported biological activity:

CompoundBiological ActivityResultReference
N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamideAnti-thrombolytic41.32% clot lysis mdpi.com

These examples highlight how the unique structure of this compound provides a platform for the development of new chemical entities with diverse and significant biological functions. Its adaptability in various reaction schemes solidifies its status as a valuable and versatile synthon in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B2927840 5-(Methylsulfonyl)pyridin-3-amine CAS No. 1067530-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIVFUZYNGOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylsulfonyl Pyridin 3 Amine and Its Direct Precursors

Strategies for Constructing the Pyridine (B92270) Core with Methylsulfonyl and Amine Functionalities

The construction of the substituted pyridine scaffold is typically achieved by modifying a pre-existing pyridine ring. This involves a sequence of reactions to introduce the methylsulfonyl and amine groups onto the core structure, often using halogenated pyridines as key intermediates.

A common and effective strategy for synthesizing polysubstituted pyridines involves the use of halopyridine intermediates. nih.gov Halogens, particularly bromine and chlorine, serve as versatile leaving groups for subsequent nucleophilic substitution or as handles for metal-catalyzed cross-coupling reactions, allowing for the sequential introduction of the required functionalities.

Achieving the correct substitution pattern on the pyridine ring is a significant synthetic challenge due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. nih.gov Direct halogenation of pyridine often requires harsh conditions and can lead to a mixture of regioisomers. chemrxiv.org

To achieve 3-selective (or meta-selective) halogenation, specific strategies are employed. One modern approach involves a temporary dearomatization of the pyridine ring. The pyridine is converted into a reactive Zincke imine intermediate, which then undergoes highly regioselective halogenation with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) under mild conditions. chemrxiv.orgresearchgate.net This ring-opening, halogenation, and ring-closing sequence provides a reliable route to 3-halopyridines. researchgate.net For a synthesis targeting the 5-position, a starting material like 3-nitropyridine (B142982) or 3-aminopyridine (B143674) would be used, directing the halogenation to the adjacent vacant positions.

Table 1: Selected Reagents for Regioselective Halogenation of Pyridine Derivatives

Reagent Halogen Typical Position of Attack Notes
N-Bromosuccinimide (NBS) Bromine C-3/C-5 Often used with Zincke imine intermediates for high regioselectivity. chemrxiv.org
N-Chlorosuccinimide (NCS) Chlorine C-3/C-5 Used similarly to NBS for chlorination reactions. researchgate.net
Elemental Halides (Br₂, Cl₂) Bromine, Chlorine C-3/C-5 Requires harsh conditions (e.g., strong acids, high temperatures) and may produce mixtures. nih.govchemrxiv.org

The methylsulfonyl group is rarely introduced directly. A more common and reliable method involves a two-step sequence: first, the introduction of a methylthio (-SMe) group, followed by its oxidation.

A 5-halo-3-nitropyridine or a related protected intermediate is reacted with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to displace the halide and form the corresponding 5-(methylthio)pyridine precursor. This nucleophilic aromatic substitution (SNAr) reaction proceeds efficiently due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group.

The subsequent oxidation of the thioether to the sulfone is a crucial step. This transformation can be accomplished using a variety of oxidizing agents. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Table 2: Common Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing Agent Abbreviation Typical Conditions
Hydrogen Peroxide H₂O₂ Often used with a catalyst like sodium tungstate (B81510) in an acidic or alcoholic solvent. google.com
meta-Chloroperoxybenzoic acid m-CPBA Dichloromethane (DCM) at 0 °C to room temperature.

The final key step in many synthetic routes is the introduction of the amine group at the 3-position. The method for this transformation depends heavily on the functional group already present at that position in the intermediate.

Reduction of a Nitro Group: If the synthesis begins with a 3-nitropyridine derivative, the final step is the reduction of the nitro group to an amine. This is a high-yielding and reliable reaction, commonly achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), or by using reducing metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in hydrochloric acid.

Nucleophilic Substitution or Cross-Coupling: If the intermediate is a 3-halopyridine, the amino group can be introduced via amination. The Chichibabin reaction, a classic method using sodium amide, typically results in amination at the 2- or 4-positions and is less suitable for 3-amination. youtube.com More advanced methods involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to form the C-N bond. nih.gov Copper-catalyzed aminations also provide a viable route under milder conditions. researchgate.net Recent advances include photochemical methods for the C3-amination of pyridines, offering a regioselective approach under mild, light-mediated conditions. nih.gov

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring from acyclic precursors that already contain the necessary functionalities or their precursors. Such methods, often involving condensation and cyclization reactions, can be highly efficient.

The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. nih.govbeilstein-journals.org A modified Hantzsch-type synthesis could theoretically be designed to yield the desired substitution pattern by using precursors containing a sulfonyl group and a protected amine. Another strategy involves the Truce–Smiles rearrangement of amino acid-based sulfonamides, which can lead to the formation of polysubstituted pyridines through a sequence of C-arylation and aldol (B89426) condensation steps under mild conditions. nih.gov

Routes Involving Halogenated Pyridine Intermediates

Advanced Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of 5-(Methylsulfonyl)pyridin-3-amine and its precursors can benefit significantly from these techniques.

Transition-metal catalysis is prominent, particularly for C-N and C-S bond formation. As mentioned, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for installing the amine group. nih.gov Similarly, copper-catalyzed Ullmann-type couplings can be used for both amination and for the formation of the thioether precursor. beilstein-journals.org These catalytic systems often employ specialized ligands to control reactivity and achieve high yields.

Furthermore, catalyst-free methods are being developed for certain transformations. For instance, microwave-mediated synthesis can accelerate reactions and lead to the clean formation of heterocyclic products without the need for a catalyst, as demonstrated in the synthesis of related fused pyridine systems. mdpi.com These advanced methods offer powerful alternatives to traditional synthetic routes, often providing milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been demonstrated as an effective method for the synthesis of pyridine derivatives that can serve as precursors to or analogs of this compound.

A notable example involves the Suzuki cross-coupling of a substituted 3-amino-5-bromopyridine (B85033) with a boronic acid derivative. Specifically, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with (4-(methylsulfonyl)phenyl)boronic acid, catalyzed by a palladium complex, yields 2-methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine beilstein-journals.org. While this produces an analog with the methylsulfonyl group on a phenyl substituent, the methodology highlights the feasibility of utilizing a 3-amino-5-halopyridine scaffold for palladium-catalyzed C-C bond formation. The reaction typically proceeds in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base.

Reactant 1Reactant 2CatalystProduct
5-bromo-2-methylpyridin-3-amine(4-(methylsulfonyl)phenyl)boronic acidTetrakis(triphenylphosphine)palladium(0)2-methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine

Another relevant palladium-catalyzed method is the Buchwald-Hartwig amination, which is a powerful tool for the formation of C-N bonds. This reaction could be conceptually applied to the synthesis of this compound by coupling 3-bromo-5-(methylsulfonyl)pyridine (B1292026) with an ammonia equivalent. The choice of palladium catalyst and ligand is crucial for the success of such transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a complementary and often more cost-effective approach to palladium-based methods for the formation of C-S and C-N bonds. While a direct copper-catalyzed azide-alkyne cycloaddition to form the this compound core in a single step is not prominently described, copper catalysis is instrumental in reactions that can lead to key precursors.

For instance, copper-catalyzed sulfonylation reactions of aryl halides with sulfinate salts are a well-established method for the formation of aryl sulfones. This approach could be applied to a suitably protected 3-amino-5-halopyridine, reacting it with sodium methanesulfinate (B1228633) in the presence of a copper catalyst, such as copper(I) iodide (CuI), to introduce the methylsulfonyl group. Subsequent deprotection would then yield the target compound.

Reactant 1Reactant 2CatalystPotential Product
3-Amino-5-bromopyridine (protected)Sodium methanesulfinateCopper(I) iodide3-Amino-5-(methylsulfonyl)pyridine (protected)

Other Transition-Metal Mediated Processes

Beyond palladium and copper, other transition metals can mediate the synthesis of this compound and its precursors. A significant, albeit not directly metal-catalyzed in all steps, pathway involves the diazotization of 3-aminopyridine to form a diazonium salt, which can then be converted to pyridine-3-sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can be a precursor to the target molecule. A patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine via the formation of a fluoboric acid diazonium salt intermediate, followed by a sulfonyl chlorination reaction google.com. While the initial diazotization is not a transition-metal-catalyzed step, subsequent transformations of the sulfonyl chloride could involve transition metal catalysis.

Furthermore, nickel and rhodium-catalyzed reactions are emerging as powerful alternatives for cross-coupling reactions. For example, nickel-catalyzed coupling reactions of aryl halides with various nucleophiles are well-documented and could potentially be adapted for the synthesis of the target compound. Similarly, rhodium-catalyzed reactions have shown utility in the formation of C-S bonds.

A plausible synthetic route could involve the following conceptual steps:

Halogenation of 3-aminopyridine to introduce a leaving group at the 5-position (e.g., 3-amino-5-bromopyridine).

Transition-metal-catalyzed sulfonylation of the resulting 3-amino-5-halopyridine with a source of the methylsulfonyl group, such as sodium methanesulfinate, using a palladium or copper catalyst.

Alternatively, nitration of a suitable pyridine precursor, followed by sulfonylation , and subsequent reduction of the nitro group to an amine.

Chemical Reactivity and Transformation of 5 Methylsulfonyl Pyridin 3 Amine

Reactions at the Amine Moiety

The primary amine group at the C-3 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for a wide range of derivatizations.

Derivatization to Amides and Sulfonamides

The primary amine of 5-(methylsulfonyl)pyridin-3-amine can readily undergo acylation with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) or direct coupling with carboxylic acids using peptide coupling reagents to form the corresponding amides. fishersci.it This reaction, often carried out in the presence of a base like pyridine or a tertiary amine, is a fundamental transformation in organic synthesis. fishersci.it

Similarly, the amine group can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. researchgate.netijarsct.co.in This is a common method for synthesizing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. researchgate.netnih.gov The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. ijarsct.co.insci-hub.se While the nucleophilicity of the amine is somewhat reduced by the electron-withdrawing nature of the pyridine ring and the methylsulfonyl group, these reactions generally proceed efficiently under standard conditions.

Table 1: General Conditions for Amide and Sulfonamide Synthesis

Reaction Type Reagents Base Typical Solvents
Amidation Acyl Chloride / Anhydride Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIEA) Dichloromethane (DCM), Tetrahydrofuran (THF)
Amidation Carboxylic Acid + Coupling Agent (e.g., HATU, DCC) DIEA, TEA Dimethylformamide (DMF), DCM

Condensation and Cycloaddition Reactions

The amine functionality allows this compound to participate in condensation reactions. A notable example is the reaction of aminopyridines with α-haloketones, which leads to the formation of fused heterocyclic systems such as imidazo[1,2-a]pyridines. nih.gov This transformation typically involves an initial N-alkylation of the pyridine nitrogen followed by an intramolecular condensation of the exocyclic amine with the ketone carbonyl group. The presence of the methylsulfonyl group would influence the electronic properties of the pyridine ring, potentially affecting the rate and outcome of such cyclizations.

The amine group can also be involved in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. nih.govresearchgate.net While specific examples involving this compound are not prevalent in the literature, the primary amine can be transformed into a suitable dipole or dipolarophile for participation in such reactions. pageplace.de

Reactions of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the C-5 methylsulfonyl group. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com When substitution does occur, it typically favors the C-3 position. quimicaorganica.orglibretexts.org

In this compound, the situation is more complex. The directing effects of the existing substituents must be considered:

Amino Group (at C-3): This is a powerful activating group and directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions.

Methylsulfonyl Group (at C-5): This is a strong deactivating group and directs incoming electrophiles to the meta (C-2 and C-4) positions relative to itself.

Pyridine Nitrogen: Deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions.

Nucleophilic Aromatic Substitution of Halogenated Analogues

The electron-deficient nature of the pyridine ring, especially when substituted with strong electron-withdrawing groups like methylsulfonyl, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group such as a halogen is present. wikipedia.org

Studies on halogenated analogues, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, demonstrate the synthetic utility of SNAr reactions. acs.org In such compounds, different halogens can be selectively displaced by nucleophiles depending on the reaction conditions and the nature of the nucleophile. For example, the chlorine at C-5 can be displaced by certain nucleophiles, while the fluorine at C-3 or the methylsulfonyl group at C-2 can also act as leaving groups. acs.orgthieme-connect.com This regioselective substitution provides a powerful method for synthesizing highly functionalized pyridine derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution on a Halogenated Analogue

Starting Material Nucleophile Conditions Position of Substitution Product Reference
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine Sodium Azide DMF, 80 °C C-5 5-Azido-3-fluoro-2-(methylsulfonyl)pyridine acs.org
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine Morpholine Dioxane, 100 °C C-5 4-(3-Fluoro-2-(methylsulfonyl)pyridin-5-yl)morpholine acs.org
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine Sodium Methoxide Methanol (B129727), rt C-2 5-Chloro-3-fluoro-2-methoxypyridine acs.org

These reactions highlight the ability to selectively functionalize the pyridine ring, making halogenated derivatives of this compound valuable intermediates in synthetic chemistry. researchgate.net

C-H Functionalization of the Pyridine Ring

The direct functionalization of C-H bonds on the pyridine ring of this compound is a complex process governed by the interplay of the directing and electronic effects of its substituents: the pyridine nitrogen, the amino group, and the methylsulfonyl group. The pyridine ring itself is electron-deficient, which generally makes it challenging to functionalize via electrophilic substitution. nih.govresearchgate.netrsc.org

The reactivity of the available C-H bonds at the C2, C4, and C6 positions is influenced by several factors:

Pyridine Nitrogen : The nitrogen atom is Lewis basic and can coordinate to metal catalysts, often directing functionalization to the ortho positions (C2 and C6). slideshare.net

Amino Group (-NH₂) : As an electron-donating group, the amino group activates the ring towards electrophilic substitution and typically directs incoming groups to the ortho (C2, C4) positions. In the context of directed C-H activation, the amine can also serve as a directing group.

Methylsulfonyl Group (-SO₂CH₃) : This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution. nih.govacs.org

Given this substitution pattern, regioselective functionalization is challenging but can be achieved under specific conditions. Strategies often rely on transition-metal-catalyzed C-H activation. researchgate.netsnnu.edu.cn For instance, studies on related 3-aminopyridines have shown that iridium-catalyzed C4-borylation is feasible. nih.gov This suggests that the C4 position of this compound could be a viable site for functionalization. Furthermore, electrochemical methods have been developed for the meta-sulfonylation of pyridines, indicating that functionalization at the C4 position is possible through a dearomatization-rearomatization sequence. nih.gov

The C2 position is sterically hindered by the adjacent amino group and electronically influenced by both the amino group and the pyridine nitrogen. The C6 position is primarily influenced by the pyridine nitrogen. The outcome of a C-H functionalization reaction would therefore be highly dependent on the chosen catalytic system and reaction mechanism, which can be tailored to favor one position over the others.

Table 1: Predicted Regioselectivity of C-H Functionalization

Position Directing/Activating Influence Deactivating Influence Potential Reactions
C2 Pyridine Nitrogen (ortho-directing), Amino Group (ortho-directing) Methylsulfonyl Group (meta-directing, deactivating) Metal-catalyzed ortho-functionalization
C4 Amino Group (para-directing) Methylsulfonyl Group (meta-directing, deactivating) Borylation, Electrophilic substitution under specific conditions
C6 Pyridine Nitrogen (ortho-directing) Methylsulfonyl Group (ortho-directing, deactivating) Metal-catalyzed ortho-functionalization

Transformations Involving the Methylsulfonyl Group

Reductive Cleavage and Oxidation States

The methylsulfonyl group is in a high oxidation state (sulfur is S(VI)) and can be removed from the pyridine ring through reductive cleavage, a process known as desulfonylation. organicreactions.orgwikipedia.org This transformation replaces the C-SO₂CH₃ bond with a C-H bond, yielding the corresponding 3-aminopyridine (B143674) derivative. This reaction is synthetically useful for cases where the sulfonyl group is employed as a temporary auxiliary to control reactivity and is no longer needed in the final product. researchgate.net

Several methods exist for the reductive desulfonylation of aryl sulfones, which are applicable to this compound:

Active Metals and Amalgams : Reagents like sodium amalgam (Na/Hg), aluminum amalgam (Al/Hg), or samarium(II) iodide can effectively cleave the C-S bond through single-electron transfer mechanisms. wikipedia.org

Transition Metal Catalysis : Nickel and palladium catalysts are used for desulfonylative cross-coupling reactions. In some protocols, the presence of a nitrogen atom within the heteroaryl ring, as in pyridine, can assist the catalytic process by coordinating to the metal center. nih.gov This can lead to either replacement with hydrogen or the formation of a new carbon-carbon bond in a process called desulfonylative cross-coupling. nih.govacs.org

Hydride Reagents : Strong hydride sources, sometimes in combination with Lewis acids or transition metals, can also achieve reduction. wikipedia.org

In these reactions, the sulfur atom is reduced from its +6 oxidation state in the sulfone to a lower oxidation state, typically being released as a sulfinate salt or sulfur dioxide.

Table 2: Selected Methods for Reductive Desulfonylation of Aryl Sulfones

Reagent/Catalyst System Reaction Type Reference
Sodium Amalgam (Na/Hg) Reductive Desulfonylation wikipedia.org
Aluminum Amalgam (Al/Hg) Reductive Desulfonylation wikipedia.org
Samarium(II) Iodide (SmI₂) Reductive Desulfonylation wikipedia.org
Nickel(0) with Ligands Desulfonylative Cross-Coupling nih.gov
Palladium(0) with Ligands Desulfonylative Cross-Coupling nih.gov
Scandium Triflate Arylative Desulfonation acs.org

Role as an Electron-Withdrawing or Activating Group

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Its presence significantly impacts the electronic properties and reactivity of the pyridine ring.

Effect on Basicity : As a strong EWG, the methylsulfonyl group reduces the electron density across the entire pyridine ring, including on the nitrogen atom. This decrease in electron density makes the lone pair on the pyridine nitrogen less available for protonation, thereby decreasing the basicity of the molecule compared to unsubstituted pyridine. rsc.orgslideshare.net

Reactivity towards Electrophiles : The electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution. Reactions that are already difficult on the electron-deficient pyridine ring become even more challenging. slideshare.net

The electronic influence of such substituents has been quantified in related systems using Hammett parameters and studied through computational methods, which confirm that EWGs pull electron density away from the ring and any coordinated metal centers. nih.govnih.gov This property is crucial in designing further chemical transformations of the molecule.

Table 3: Electronic Effects of the Methylsulfonyl Group on the Pyridine Ring

Property Effect of -SO₂CH₃ Group Rationale
Ring Electron Density Decreased Strong inductive and resonance electron withdrawal.
Pyridine Basicity Decreased Reduced electron density on the nitrogen atom. rsc.org
Electrophilic Substitution Deactivated Ring is more electron-poor and less reactive to electrophiles. slideshare.net
Nucleophilic Substitution Activated Ring carbons are more electrophilic and susceptible to nucleophiles.

Strategic Design and Synthesis of 5 Methylsulfonyl Pyridin 3 Amine Based Derivatives and Analogues

Scaffold Diversification through Peripheral Modifications

Peripheral modifications are crucial for fine-tuning the physicochemical properties and biological activity of the core structure. These transformations target the pyridine (B92270) ring, the amino group, and the methylsulfonyl moiety, allowing for extensive structural diversification.

The pyridine ring of 5-(methylsulfonyl)pyridin-3-amine and its analogues can be functionalized at the C2, C4, and C6 positions, most commonly through cross-coupling reactions on halogenated precursors. The Suzuki-Miyaura coupling is a prominent method for introducing new carbon-carbon bonds. For instance, starting from a halogenated pyridine-3-amine, various aryl and heteroaryl groups can be installed.

A study detailed the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids. nih.gov This reaction effectively introduces diverse substituents at the C5 position of the pyridine ring, demonstrating a viable strategy for modifying the core. While the starting material already contains a methyl group at C2, the methodology is directly applicable to analogues of this compound.

Table 1: Examples of Suzuki Cross-Coupling on a Substituted Bromopyridine

Arylboronic Acid Product Yield
4-(Methylsulfonyl)phenylboronic acid 2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine Good
3,5-Dimethylphenylboronic acid 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine Moderate
4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine Good

Data sourced from a study on pyridine derivatives synthesis. nih.gov

Furthermore, regioselective synthesis starting from precursors like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine allows for sequential and controlled substitutions at different positions on the pyridine ring. mdpi.com This approach provides a pathway to complex 2,3,5-trisubstituted pyridines.

The primary amino group at the C3 position is a key handle for significant scaffold diversification. acs.orgmdpi.comnih.govasinex.com Its nucleophilicity allows for a wide range of transformations, including acylation, alkylation, and participation in cross-coupling reactions.

One powerful strategy involves the Buchwald-Hartwig amination, where the amino group can be coupled with various aryl or heteroaryl halides to form diarylamines. nih.govwikipedia.orgorganic-chemistry.org This reaction significantly expands the molecular framework. For instance, the amination of 2,3-dichloropyridine (B146566) derivatives demonstrates the utility of this reaction in building complex structures. nih.gov

The amino group can also be transformed into other functional groups to facilitate different types of reactions. A notable example is its conversion to an isocyanide, which can then participate in multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction to build complex fused systems. beilstein-journals.orgnih.gov Additionally, the amino group can be derivatized to form sulfonamides or participate in condensation reactions to generate imines, which can be further modified. mdpi.comwikipedia.orgnih.gov

Table 2: Representative Derivatizations of the Amino Group

Reagent/Reaction Type Resulting Functional Group/Scaffold Purpose Reference
Acyl Chloride/Anhydride Amide Protection or scaffold extension nih.gov
Buchwald-Hartwig Amination Diarylamine C-N bond formation for scaffold expansion nih.govwikipedia.org
Hoffmann Isocyanide Synthesis Isocyanide Substrate for multicomponent reactions beilstein-journals.org

The methylsulfonyl group is often considered a stable and metabolically robust functional group. However, it can also serve as a reactive handle for further synthetic transformations. One significant reaction is its reductive desulfonylation, where the C-S bond is cleaved to replace the sulfonyl group with hydrogen. This can be achieved using cobalt-based catalytic systems. researchgate.net

More synthetically valuable are cross-coupling reactions where the aryl sulfonyl group acts as a leaving group. For example, aryl sulfonyl fluorides have been used as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of new C-C bonds in place of the sulfonyl moiety. researchgate.net This desulfonative coupling expands the utility of sulfones beyond their role as simple substituents. The synthesis of aryl methyl sulfones can be achieved through various methods, including the reaction of sulfonylhydrazides with an alkyl source or a three-component coupling of a boronic acid, a sulfur dioxide source, and a methylating agent. organic-chemistry.orgnih.gov

Incorporation into Fused Heterocyclic Systems

The 3-amino-5-(methylsulfonyl)pyridine scaffold is an excellent precursor for the synthesis of bicyclic and polycyclic heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[1,2-a]pyridines are a class of privileged heterocyclic structures. The most common method for their synthesis from aminopyridines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.govresearchgate.netresearchgate.netscielo.brrug.nl This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid like scandium(III) triflate. beilstein-journals.orgscielo.br

A specific example involves the synthesis of N-(4-fluorophenyl)-6-methanesulfonyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, which starts from 5-(methylsulfonyl)pyridin-2-amine. Although this uses the 2-amino isomer, the GBB reaction is a general method applicable to 3-aminopyridines as well, demonstrating the direct incorporation of the methylsulfonylpyridine core into the imidazo[1,2-a]pyridine (B132010) system. nih.gov

Alternative synthetic routes include copper-catalyzed one-pot reactions of aminopyridines with components like nitroolefins, using air as the oxidant. organic-chemistry.orgorganic-chemistry.org These methods provide access to a wide variety of substituted imidazo[1,2-a]pyridines.

Table 3: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Starting Materials Reaction Type Key Features Reference
2-Aminopyridine, Aldehyde, Isocyanide Groebke-Blackburn-Bienaymé (GBB) Three-component, high efficiency, Lewis acid catalyzed beilstein-journals.orgscielo.br
Aminopyridine, Nitroolefin Copper-catalyzed cyclization One-pot, uses air as oxidant, environmentally friendly organic-chemistry.org

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles. Their synthesis typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species. rsc.orgchim.it Common reagents include 1,3-diketones, β-ketoesters, and β-enaminones. researchgate.netmdpi.com

For incorporating a methylsulfonyl group, one could envision a strategy starting with a suitably substituted 3-aminopyrazole and a β-ketosulfone. A study on multicomponent reactions demonstrated the condensation of methylsulfonylacetone (B1582953) (a β-ketosulfone) with aldehydes and aminoazoles to form dihydroazolopyrimidines, showcasing the feasibility of using sulfonyl-containing building blocks in these cyclizations. researchgate.net

The functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine (B1248293) ring system is also a viable strategy. For instance, a 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) can undergo sequential nucleophilic aromatic substitution and copper-catalyzed amination to introduce diverse functionalities at the C5 and C3 positions, respectively. mdpi.com This allows for the late-stage diversification of the heterocyclic core.

Table 4: General Synthetic Routes to Pyrazolo[1,5-a]pyrimidines

Pyrazole Precursor Co-reactant Reaction Conditions Resulting Scaffold Reference
3-Aminopyrazole 1,3-Diketone Acid catalysis (e.g., H₂SO₄ in AcOH) 5,7-Disubstituted pyrazolo[1,5-a]pyrimidine researchgate.net
3-Aminopyrazole Isoflavone Microwave irradiation or conventional heating 5,6- or 6,7-Diarylpyrazolo[1,5-a]pyrimidine nih.gov
3-Aminopyrazole Aldehyde, β-Keto Sulfoxonium Ylide Rhodium(III)-catalyzed C-H activation Substituted pyrazolo[1,5-a]pyrimidine nih.gov

Triazolo[1,5-a]pyridine and Related Triazole Derivatives

The fusion of a triazole ring to the pyridine core of this compound derivatives results in the formation of triazolopyridines, a class of heterocyclic compounds with a wide range of applications. The synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines can be achieved through various synthetic routes. One common method involves the cyclization of N-(pyridin-2-yl)formamidoximes using trifluoroacetic anhydride. organic-chemistry.org Another approach is the reaction of 2-aminopyridines with reagents like carboxylic acids or 1,3-diones. imist.ma More contemporary methods include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which offer high yields and shorter reaction times. organic-chemistry.org

A notable example is the synthesis of N-(3-(4-methylpiperazin-l-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine-2-amine. imist.ma The synthesis of researchgate.netmdpi.combiosynth.comtriazolo[1,5-a]pyridines has also been explored, with some derivatives showing potential as trypanocidal agents by inhibiting the sterol biosynthesis pathway. nih.gov

The reaction of 3-amino-s-triazole with ketene (B1206846) dithioacetals has been shown to produce 5-methylthio-s-triazolo[1,5-a]pyrimidine derivatives. researchgate.net Furthermore, the reaction of enaminonitriles with 5-amino-1,2,4-triazole can yield triazolo[4,3-a]pyrimidine derivatives. researchgate.net The structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been investigated, revealing a monoclinic crystal structure. mdpi.com

Pyrimidine (B1678525) and Pyrazine (B50134) Conjugates

The conjugation of pyrimidine and pyrazine moieties to the this compound framework leads to another important class of derivatives. Pyrimidines are known for their diverse biological activities and are key components in many pharmaceutical compounds. researchgate.netbeilstein-journals.org The synthesis of 4-amino-5-methylsulfonylpyrimidines can be accomplished through the reaction of 2-methylsulfonyl-3-ethoxyacrylonitrile with amidines or their analogues. researchgate.net

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino (B1219803) moieties have been synthesized from ethyl acetoacetate, thiourea, 3-pyridinylmethyl chloride hydrochloride, and substituted anilines. tandfonline.com The Suzuki cross-coupling reaction is another powerful tool for synthesizing pyridine-based derivatives, including those with pyrimidine and pyrazine rings. mdpi.comresearchgate.net

The reaction of enaminonitriles with 5-aminopyrazole derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The functionalization of the pyrazolo[1,5-a]pyrimidine core can be achieved through various methods, including nucleophilic aromatic substitution and C-H functionalization. mdpi.com

Influence of Structural Modifications on Chemical Behavior

Structural modifications to the this compound core and its derivatives have a profound impact on their chemical behavior and properties. These modifications can influence factors such as reactivity, solubility, and intermolecular interactions.

The introduction of different substituents on the pyridine or the fused heterocyclic rings can alter the electron distribution within the molecule, thereby affecting its reactivity. For example, in 2-sulfonylpyrimidines, substitution at the 5-position has the most significant effect on reactivity. acs.org Electron-withdrawing groups generally increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

The nature of the aromatic system itself plays a crucial role. Replacing a pyrimidine ring with a 1,3,5-triazine (B166579) ring has been shown to drastically increase reactivity, while replacement with a 1,4-pyrazine can completely switch off reactivity. acs.org The addition of a fluorine atom to certain positions can also influence the molecule's properties, sometimes leading to a decrease in biological potency. nih.gov

Structural modifications also significantly affect the pharmacokinetic behavior of these compounds. Changes to the linker-chelator system and the incorporation of hydrophilic units are critical for achieving favorable pharmacokinetic profiles for imaging agents. nih.gov The replacement of a phenyl ring with a pyridine ring has been explored as a strategy to improve the solubility of compounds. nih.gov

The inherent flexibility of these molecular scaffolds allows for extensive chemical modification, facilitating the synthesis of a wide variety of derivatives with tailored properties. researchgate.net

Advanced Research Methodologies and Analytical Techniques

Development of Novel Synthetic Protocols for 5-(Methylsulfonyl)pyridin-3-amine and its Derivatives

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. Modern synthetic strategies are increasingly focused on improving efficiency, reducing waste, and accelerating reaction times. These goals are achieved through innovative protocols such as one-pot reactions, microwave-assisted synthesis, and flow chemistry applications.

Several named reactions are employed for pyridine (B92270) synthesis, often adapted into MCR formats. These include the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds, ammonia (B1221849) or an amine, and other simple synthons to build the heterocyclic ring. acsgcipr.org MCRs are particularly valuable in combinatorial chemistry for generating large libraries of derivatives for biological screening. nih.govrug.nl For instance, a three-component, one-pot approach has been successfully implemented for the synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles, a methodology whose principles can be extended to other nitrogen-containing heterocycles. nih.gov

Table 1: Comparison of Key Multi-Component Reaction Strategies for Pyridine Synthesis

Reaction Name Typical Components Key Feature
Hantzsch Synthesis β-dicarbonyl compound, aldehyde, ammonia/amine Forms a dihydropyridine (B1217469) intermediate that requires subsequent oxidation. acsgcipr.org
Bohlmann-Rahtz Synthesis Enaminone, α,β-unsaturated carbonyl compound Directly yields the aromatic pyridine product through a cyclodehydration process.
Guareschi-Thorpe Synthesis Cyanoacetamide, β-ketoester A classic method for producing substituted 2-pyridones. acsgcipr.org

| Kröhnke Synthesis | Pyridinium salt, α,β-unsaturated carbonyl compound, ammonium (B1175870) acetate (B1210297) | A versatile method for preparing a wide range of polysubstituted pyridines. acsgcipr.org |

The primary advantage of these approaches is their high atom economy and the formation of multiple new chemical bonds in a single, domino sequence of reactions. mdpi.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including pyridine derivatives. nih.govresearchgate.net

The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, facilitating transformations that might otherwise require harsh conditions or prolonged reaction times. For example, a microwave-assisted, one-pot, three-component synthesis of thiazolyl-pyridazinediones was developed, showcasing the method's ability to streamline complex syntheses. mdpi.com Similarly, the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines has been achieved using a microwave-assisted one-pot cyclization/Suzuki coupling approach. nih.gov This highlights the compatibility of MAOS with metal-catalyzed reactions, which are often necessary for introducing substituents onto the pyridine ring.

A direct comparison between batch and microwave-assisted flow processing for the Bohlmann-Rahtz pyridine synthesis demonstrated a significant rate enhancement, with reaction times decreasing from hours to minutes while maintaining high yields. researchgate.net

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Bohlmann-Rahtz Pyridine Synthesis Not specified 5 minutes High Yield (76-86%) researchgate.net
Imidazo[1,2-a]pyridine (B132010) Synthesis Hours to Days 30 seconds Good Yields

| 1,2,4-Triazolo[1,5-a]pyridine Synthesis | Not specified | ~30 minutes | Good to Excellent Yields | mdpi.com |

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. uc.ptacs.org This technology is increasingly being applied to the synthesis of pyridines and other heterocyclic active pharmaceutical ingredients. vcu.edu

The transfer of a synthetic protocol from batch to a continuous flow process can lead to significant process intensification. researchgate.net For example, the Bohlmann-Rahtz pyridine synthesis was successfully adapted from a microwave batch reaction to a continuous flow platform using either microwave or conductive heating, allowing for mesoscale production without a loss in product yield. researchgate.net Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This control can lead to higher yields and selectivities. Researchers have demonstrated that flow chemistry can reduce reaction times for some heterocyclic syntheses from hours in batch to mere minutes in flow. mdpi.com

The use of packed-bed reactors containing immobilized catalysts or scavengers can further enhance the efficiency of flow synthesis, enabling multi-step sequences to be performed in a continuous fashion without the need for intermediate workup procedures. uc.ptacs.org

Spectroscopic and Chromatographic Methods for Structural Characterization and Purity Assessment in Research

The unambiguous confirmation of a chemical structure and the assessment of its purity are critical in chemical research. For a molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments allows for the complete and unequivocal assignment of all proton and carbon signals in a molecule's spectrum. nih.govmdpi.com

For this compound, ¹H-NMR would be used to identify the distinct protons on the pyridine ring and the methyl group of the sulfonyl moiety. The chemical shifts, integration values, and coupling patterns (multiplicity) of the signals would confirm their relative positions. ¹³C-NMR spectroscopy, including DEPT experiments, would be used to identify all unique carbon atoms, including the quaternary carbons of the pyridine ring. nih.gov

Two-dimensional techniques are crucial for establishing connectivity. For instance:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the methylsulfonyl group to the correct position on the pyridine ring. nih.govmdpi.com

Table 3: Predicted NMR Spectral Data for this compound

Atom Position Technique Predicted Chemical Shift (ppm) Multiplicity
H2 (Pyridine) ¹H-NMR 8.0 - 8.5 Doublet or Singlet
H4 (Pyridine) ¹H-NMR 7.5 - 8.0 Doublet of Doublets or Triplet
H6 (Pyridine) ¹H-NMR 8.5 - 9.0 Doublet or Singlet
NH₂ ¹H-NMR 4.0 - 6.0 Broad Singlet
SO₂CH₃ ¹H-NMR 3.0 - 3.5 Singlet
C2, C4, C6 ¹³C-NMR 130 - 150 CH
C3, C5 ¹³C-NMR 120 - 145 C (Quaternary)
SO₂CH₃ ¹³C-NMR 40 - 50 CH₃

Note: Predicted values are estimates based on general principles and data for similar structures.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. sapub.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular mass, allowing for the confirmation of its elemental formula.

Upon ionization, typically through methods like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule can break apart into characteristic fragment ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: A common fragmentation for amines, involving the cleavage of the bond adjacent to the C-N bond, which can help confirm the position of the amino group. miamioh.edulibretexts.org

Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common process. For amino compounds, this can include the loss of ammonia ([M+H - NH₃]⁺). nih.gov

Fragmentation of the Sulfonyl Group: The methylsulfonyl group can fragment through the loss of a methyl radical (•CH₃), sulfur dioxide (SO₂), or the entire sulfonyl group.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can cleave, leading to smaller charged fragments. sapub.org

Table 4: Potential Mass Spectrometry Fragments for this compound

Fragmentation Process Lost Fragment Resulting Ion Structure
Molecular Ion N/A [C₆H₈N₂O₂S]⁺•
Protonation (ESI) N/A [C₆H₈N₂O₂S + H]⁺
Loss of Methyl Radical •CH₃ [M - CH₃]⁺
Loss of Ammonia NH₃ [M+H - NH₃]⁺
Loss of Sulfur Dioxide SO₂ [M - SO₂]⁺•

| Pyridine Ring Cleavage | Various | Smaller nitrogen-containing cations |

The specific fragmentation pattern observed can be used to distinguish between isomers and confirm the connectivity of the functional groups to the pyridine core. mdpi.com

Chromatographic Purity and Separation Methods (e.g., HPLC, UPLC, TLC)

The assessment of purity for pharmaceutical intermediates and active compounds like this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. Chromatographic techniques are central to this process, offering high-resolution separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are powerful and versatile methods frequently employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative and qualitative analysis of organic compounds. For a molecule like this compound, which possesses both a basic pyridine ring and a polar sulfonyl group, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar aqueous-organic mixture.

The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The polarity of this compound allows for strong interaction with the mobile phase, while nonpolar impurities would be retained longer on the column. Method development often involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the pH of the aqueous buffer, and the column temperature to achieve optimal separation (resolution) between the main peak and impurity peaks. cmes.orghelixchrom.com The use of acidic modifiers like formic acid or phosphate (B84403) buffers in the mobile phase is common for aminopyridine compounds to ensure good peak shape by protonating the basic nitrogen atom. cmes.orghelixchrom.com Detection is typically performed using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light, often at wavelengths around 254 nm or 280 nm. cmes.orgtandfonline.com

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Aminopyridine-type Compounds

Parameter Typical Condition Purpose
Column C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size Nonpolar stationary phase for reverse-phase separation.
Mobile Phase Acetonitrile / Phosphate Buffer (pH 7.0) Elutes the compound; buffer controls ionization. cmes.org
Elution Mode Isocratic or Gradient Isocratic uses constant mobile phase composition; gradient changes composition for complex mixtures.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and analysis time. cmes.org
Column Temp. 35 °C Affects viscosity and retention, ensuring reproducibility. cmes.org
Detection UV Absorbance at 280 nm Detects the aromatic pyridine ring. cmes.org

| Injection Vol. | 10 µL | Standard volume for introducing the sample into the system. cmes.org |

This table presents a generalized set of starting conditions for method development for compounds structurally related to this compound, based on established methods for aminopyridines.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. mdpi.com This technology operates at much higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. mdpi.com For purity analysis of this compound, a UPLC method would offer several advantages, including faster run times (often under 5-10 minutes), which increases sample throughput, and reduced solvent consumption, making it a more environmentally friendly technique. mdpi.comnih.gov

The fundamental principles of separation in UPLC are the same as in HPLC, and similar reverse-phase C18 columns and mobile phase systems (e.g., acetonitrile/water with formic acid) are typically used. nih.gov The enhanced resolution of UPLC is particularly valuable for separating closely related impurities that might co-elute with the main peak in an HPLC analysis, providing a more accurate purity profile.

Table 2: Representative UPLC Method Parameters for Purity Determination of Heterocyclic Compounds

Parameter Typical Condition Advantage over HPLC
Column UPLC BEH C18, 1.7 µm particle size Higher efficiency and resolution due to smaller particles. nih.gov
Mobile Phase Gradient of Acetonitrile and Water (with 0.1-0.2% Formic Acid) Formic acid aids in ionization and peak shaping; gradient elution separates a wider range of polarities. nih.govnih.gov
Flow Rate 0.4 - 0.6 mL/min Higher linear velocity for faster separations. nih.gov
System Pressure > 10,000 psi Necessary to force mobile phase through the densely packed column.
Detection UV or Mass Spectrometry (MS) High-speed data acquisition compatible with narrow UPLC peaks.

| Analysis Time | < 10 minutes | Significantly faster than typical HPLC methods. nih.gov |

This table illustrates typical UPLC conditions used for the analysis of sulfonylpyrimidine and other heterocyclic compounds, which could be adapted for this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic method used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and checking the purity of a sample against a reference standard. For this compound, TLC would typically be performed on a silica gel plate, which serves as the polar stationary phase. tandfonline.com

A solvent system (mobile phase), often a mixture of a nonpolar solvent like chloroform (B151607) and a more polar solvent like n-butanol or methanol, is chosen to move up the plate via capillary action. tandfonline.com The separation is based on the compound's relative affinity for the stationary phase versus the mobile phase. More polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Since this compound is a colorless compound, a visualization technique is required to see the separated spots. reachdevices.com Common methods include:

UV Light (254 nm): If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like the pyridine ring) will appear as dark spots. reachdevices.com

Staining Reagents:

Fluorescamine: This reagent reacts specifically with primary amines to produce highly fluorescent derivatives that are visible under long-wave UV light (366 nm). This is a highly sensitive method for detecting compounds like this compound. tandfonline.com

Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots. reachdevices.com

Potassium Permanganate (KMnO₄) Stain: This oxidizing agent reacts with many functional groups, including amines, to produce yellow-brown spots on a purple background. reachdevices.com

Table 3: Example TLC System for Aromatic Amines and Sulfonamides

Parameter Typical Condition Function
Stationary Phase Silica Gel 60 F₂₅₄ plate Polar adsorbent for separation; F₂₅₄ indicates fluorescence under 254 nm UV light. tandfonline.com
Mobile Phase Chloroform / n-Butanol (e.g., 4:1 v/v) Solvent system to carry the analyte up the plate; ratio is optimized for desired separation. tandfonline.com
Application Spotting of dissolved sample via capillary tube Placing a small, concentrated amount of the sample on the baseline.
Development Ascending chromatography in a saturated chamber Allows the mobile phase to move up the plate, separating the components. tandfonline.com

| Visualization | 1. UV light (254 nm) 2. Spraying with Fluorescamine reagent, then viewing under UV light (366 nm) | 1. General detection for UV-active compounds. 2. Specific and sensitive detection of the primary amine group. tandfonline.com |

This table provides a representative TLC method suitable for the qualitative analysis of primary aromatic amines and sulfonamides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(methylsulfonyl)pyridin-3-amine derivatives?

  • Methodological Answer : Derivatives are synthesized via multi-step reactions. For example:

  • Step 1 : S-alkylation of pyridine precursors with aryl halides in alkaline media (e.g., NaHCO₃ in anhydrous MeOH) to introduce sulfonyl groups .
  • Step 2 : Condensation with 2-aminopyridines using ZnI₂ as a catalyst in iPrOH at 80°C to form imidazo[1,2-a]pyridine scaffolds .
  • Alternative : Suzuki cross-coupling of brominated pyridin-3-amine with arylboronic acids using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) in 1,4-dioxane/water .
    • Key Characterization : Products are confirmed via ¹H/¹³C-NMR, LC-MS, and IR spectroscopy .

Q. How are structural and purity characteristics validated for this compound derivatives?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assign aromatic protons (δ 7.5–8.2 ppm) and sulfonyl group signals (δ ~3.0 ppm for methylsulfonyl) .
  • Mass Spectrometry (MS) : Detect molecular ions (e.g., [M-H]⁻ at m/z 318) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity using phenyl columns with π-π interaction retention mechanisms .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence COX-2 inhibitory activity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂Me) enhance COX-2 binding by forming hydrogen bonds in the secondary pocket. Methyl groups at C-8 (e.g., compound 5n ) improve selectivity (SI = 508.6) .
  • Data Table :
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5n 0.07508.6
5a 0.3942.3
  • Method : Docking studies (AutoDock Vina) align the SO₂Me pharmacophore with COX-2's Val523/Ser353 residues .

Q. What computational strategies are used to rationalize the biological activity of this compound derivatives?

  • Molecular Modeling Protocol :

  • Docking : Align derivatives with COX-2 crystal structures (PDB: 3LN1) to assess binding poses and hydrogen-bond interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl group orientation) using software like Schrödinger’s Phase .
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol for 5n ) with experimental IC₅₀ values to validate predictive models .

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Troubleshooting Framework :

  • Assay Variability : Compare protocols (e.g., enzyme source, incubation time). For example, COX-2 IC₅₀ discrepancies may arise from differences in human recombinant vs. ovine enzymes .
  • Purity Verification : Re-analyze compounds via HPLC or recrystallization to exclude impurities affecting activity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of substituent effects across studies .

Q. What strategies optimize selectivity for COX-2 over COX-1 in this compound analogs?

  • Design Principles :

  • Steric Optimization : Bulky substituents (e.g., p-tolyl) reduce COX-1 binding by steric clash with Tyr355 .
  • Hydrophobic Interactions : Methyl/fluoro groups enhance binding to COX-2’s hydrophobic pocket (Leu384/Trp387) .
    • Experimental Validation :
  • In Vitro Assays : Test COX-1/COX-2 inhibition ratios using colorimetric methods (e.g., prostaglandin conversion assays) .
  • In Vivo Models : Formalín tests in rodents quantify antinociceptive activity (e.g., 50% pain reduction at 10 mg/kg) .

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